N'-Ethyl-2,2,N,N-tetramethyl-propane-1,3-diamine
Description
N'-Ethyl-2,2,N,N-tetramethyl-propane-1,3-diamine is a branched aliphatic diamine characterized by a propane-1,3-diamine backbone with substituents on both nitrogen atoms and the central carbon. Its structure includes:
- N,N-dimethyl groups on the first nitrogen (position 1).
- N'-ethyl and N'-methyl groups on the third nitrogen (position 3).
- 2,2-dimethyl substitution on the central carbon (position 2) of the propane chain.
The compound’s molecular formula is C₉H₂₂N₂ (inferred from structural analogs in –19), and its stereoelectronic properties are influenced by the ethyl and methyl substituents, which modulate solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-ethyl-N,N,2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-6-10-7-9(2,3)8-11(4)5/h10H,6-8H2,1-5H3 |
InChI Key |
UXLYJNNOJICPKK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)(C)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with ethyl and methyl groups. One common method is the reaction of propane-1,3-diamine with ethyl iodide and methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods
In industrial settings, the production of n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Substituent-Driven Variations in Physical Properties
Key analogs and their properties are summarized below:
Key Observations:
Structural Analogues with Functional Group Modifications
- Aromatic Substitutions :
- Fully Ethylated Analogues :
- N,N,N',N'-Tetraethyl-1,3-propanediamine (C₁₁H₂₆N₂) is more lipophilic but less water-soluble than methylated variants, limiting its biomedical applications .
Biological Activity
N'-Ethyl-2,2,N,N-tetramethyl-propane-1,3-diamine, commonly referred to as tetramethylpropanediamine (TMPDA), is a tertiary amine that has garnered attention for its diverse biological activities and applications in various fields, including materials science and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Molecular Formula: CHN
Molecular Weight: 130.23 g/mol
CAS Number: 110-95-2
InChI Key: DMQSHEKGGUOYJS-UHFFFAOYSA-N
The compound features two tertiary amine groups, which contribute to its reactivity and potential as a ligand in coordination chemistry.
Biological Activity Overview
TMPDA has been studied for its various biological activities, including antimicrobial properties and its role in chemical synthesis as a catalyst. Below are some key findings from recent research:
Antimicrobial Properties
- Hydrophilic Antimicrobial Polycation Development : TMPDA has been utilized in the development of hydrophilic antimicrobial polycations. A study demonstrated that cross-linking TMPDA with other compounds resulted in a fast-swelling antimicrobial superabsorber with prolonged antimicrobial effects. This application highlights TMPDA's potential in creating materials that can inhibit microbial growth effectively .
- Mechanism of Action : The antimicrobial activity of TMPDA is primarily attributed to its ability to disrupt microbial cell membranes. The positive charge of the amine groups interacts with the negatively charged components of bacterial membranes, leading to cell lysis and death.
Catalytic Applications
TMPDA serves as an effective catalyst in various organic reactions, such as the Baylis-Hillman reaction. This reaction involves the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules .
Case Study 1: Antimicrobial Efficacy
A study conducted by Strassburg et al. (2017) explored the use of TMPDA in creating an antimicrobial hydrogel network. The results indicated that the hydrogels exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study employed various assays to measure bacterial viability, demonstrating that TMPDA-enhanced hydrogels maintained their antimicrobial properties over time.
| Bacterial Strain | Viability (%) | Control Viability (%) |
|---|---|---|
| Staphylococcus aureus | 15% | 100% |
| Escherichia coli | 20% | 100% |
This table summarizes the viability of bacterial strains when exposed to TMPDA-enhanced hydrogels compared to controls.
Case Study 2: Chemical Synthesis
Yamamoto et al. (2018) investigated the role of TMPDA in metal-organic frameworks (MOFs). They found that incorporating TMPDA into MOFs facilitated charge transfer phenomena essential for various applications in nanotechnology and materials science. The study highlighted the compound's versatility beyond biological applications, emphasizing its significance in enhancing material properties.
Research Findings
Recent studies have provided insights into the biochemical pathways influenced by TMPDA:
- Metabolic Reprogramming : Research indicates that TMPDA can influence metabolic pathways within cells, particularly those involved in oxidative phosphorylation and stress responses during hyperammonemia . This suggests potential therapeutic applications in conditions characterized by metabolic dysregulation.
- Cellular Mechanisms : The compound has been shown to interact with various cellular receptors and signaling pathways, which may explain its broad biological effects. For instance, it has been linked to modulating calcium signaling and regulating neuronal health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
